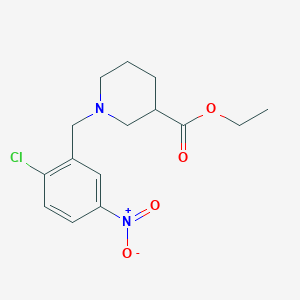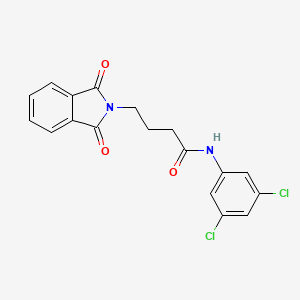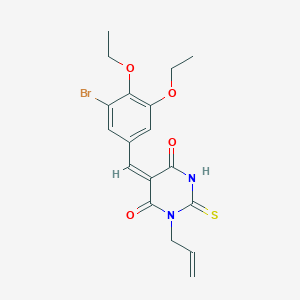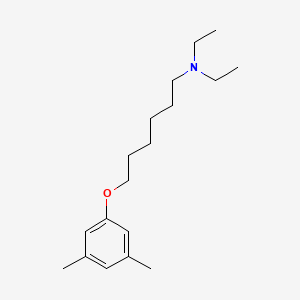
ethyl 1-(2-chloro-5-nitrobenzyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-chloro-5-nitrobenzyl)-3-piperidinecarboxylate is a chemical compound that is widely used in scientific research. This compound is also known as NPC 15669 and is classified as a small molecule inhibitor. NPC 15669 has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
NPC 15669 is a small molecule inhibitor that targets the NF-κB pathway. The NF-κB pathway is a signaling pathway that plays a key role in the regulation of immune responses and inflammation. NPC 15669 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of the transcription of genes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
NPC 15669 has been shown to have various biochemical and physiological effects. In cancer research, NPC 15669 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, NPC 15669 has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, NPC 15669 has been shown to have neuroprotective effects and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
NPC 15669 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has been shown to have potential therapeutic applications in various diseases. However, there are also limitations to using NPC 15669 in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in some experiments. It also has limited bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research of NPC 15669. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the toxicity and safety of NPC 15669 in vivo. Overall, NPC 15669 has the potential to be a valuable tool in scientific research and a promising therapeutic agent for various diseases.
Synthesemethoden
NPC 15669 can be synthesized using a multistep process. The first step involves the reaction of 2-chloro-5-nitrobenzyl chloride with piperidine to form 1-(2-chloro-5-nitrobenzyl)piperidine. The second step involves the reaction of 1-(2-chloro-5-nitrobenzyl)piperidine with ethyl chloroformate to form ethyl 1-(2-chloro-5-nitrobenzyl)-3-piperidinecarboxylate. The final step involves the purification of the compound using column chromatography.
Wissenschaftliche Forschungsanwendungen
NPC 15669 has been found to have potential therapeutic applications in the treatment of various diseases. In cancer research, NPC 15669 has been shown to inhibit the growth of cancer cells by targeting the NF-κB pathway. In inflammation research, NPC 15669 has been shown to inhibit the production of pro-inflammatory cytokines. In neurodegenerative disorder research, NPC 15669 has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
ethyl 1-[(2-chloro-5-nitrophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4/c1-2-22-15(19)11-4-3-7-17(9-11)10-12-8-13(18(20)21)5-6-14(12)16/h5-6,8,11H,2-4,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXZYAGQBUONSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)

![3-(3,4-dimethoxyphenyl)-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4934669.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone](/img/structure/B4934674.png)



![1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)


![N-[3-(4-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4934722.png)

![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)
![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4934749.png)